molecular formula C16H21N3O2S B4152793 2-(4-methoxyphenyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-methoxyphenyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B4152793
M. Wt: 319.4 g/mol
InChI Key: DSLAUFMJEVMVLB-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-(1-methylbutyl)-1,3,4-thiadiazol-2-amine under basic conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The thiadiazole ring can be reduced to form a dihydrothiadiazole derivative.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-N-[5-(1-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
  • 2-(4-Methoxyphenyl)-N-[5-(1-methylhexyl)-1,3,4-thiadiazol-2-yl]acetamide
  • 2-(4-Methoxyphenyl)-N-[5-(1-methylbutyl)-1,3,4-oxadiazol-2-yl]acetamide

Uniqueness

Compared to similar compounds, 2-(4-methoxyphenyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide exhibits unique properties due to the presence of the thiadiazole ring, which imparts distinct biological activities

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-4-5-11(2)15-18-19-16(22-15)17-14(20)10-12-6-8-13(21-3)9-7-12/h6-9,11H,4-5,10H2,1-3H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLAUFMJEVMVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-methoxyphenyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
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2-(4-methoxyphenyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

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